2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid

pKa ionization state drug-likeness

Researchers and procurement teams often face a gap: boronic acid intermediates that either lack metal-binding capacity or require harsh coupling conditions. This salicylic acid-derived pinacol boronate solves both. • **Dual function:** Ortho-OH/COOH provides bidentate metal chelation (Fe³⁺, Cu²⁺, Zr⁴⁺) for MOF/COF construction; pinacol boronate enables Suzuki-Miyaura cross-coupling. • **Enhanced reactivity:** Lower predicted pKa (2.91 vs. 4.08 for non-hydroxylated analog) ensures full aqueous solubility at mild pH for biphasic Suzuki protocols. • **Supply assurance:** ≥97% HPLC purity with batch-specific ¹H/¹³C NMR. Available for immediate research dispatch.

Molecular Formula C13H17BO5
Molecular Weight 264.08 g/mol
CAS No. 741698-75-9
Cat. No. B3152677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid
CAS741698-75-9
Molecular FormulaC13H17BO5
Molecular Weight264.08 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)O)O
InChIInChI=1S/C13H17BO5/c1-12(2)13(3,4)19-14(18-12)8-5-6-9(11(16)17)10(15)7-8/h5-7,15H,1-4H3,(H,16,17)
InChIKeyHKDAWFDCLSDUIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dual-Functional Boronate Ester Building Block


2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (CAS 741698-75-9) is a pinacol-protected arylboronate ester incorporating a salicylic acid (2-hydroxybenzoic acid) core. Its molecular formula is C₁₃H₁₇BO₅ with a molecular weight of 264.08 g/mol . The compound integrates three functional handles on a single phenyl ring: a pinacol boronate ester at the 4-position (enabling Suzuki-Miyaura cross-coupling), a carboxylic acid at the 1-position, and a phenolic hydroxyl at the 2-position. This specific ortho-hydroxy/carboxy arrangement distinguishes it from the widely used 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (CAS 180516-87-4), which lacks the 2-OH substituent [1]. The compound is commercially available at ≥97% purity from multiple suppliers and is primarily positioned as an advanced intermediate for pharmaceutical research, metal-organic framework (MOF) ligand synthesis, and covalent organic framework (COF) construction .

Dual-coupling boronate ester Pinacol-protected arylboronate ready for Suzuki-Miyaura cross-coupling in aqueous or mixed-solvent protocols.
Salicylic acid metal-chelation handle Ortho-hydroxy/carboxy pair forms a stable bidentate (O,O) binding site for Fe³⁺, Al³⁺, Cu²⁺, Zn²⁺, and Ti⁴⁺.
Orthogonal functionalization on a single phenyl scaffold Three reactive sites enable sequential, independent modifications without protecting-group interference.

Why Generic Substitution Fails


The 2-hydroxy substituent on the target compound is not a passive spectator group: it fundamentally alters the molecule's acid-base chemistry, metal-binding repertoire, hydrogen-bonding capacity, and physicochemical profile relative to the non-hydroxylated analog 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. The ortho-OH group engages in intramolecular hydrogen bonding with the carboxylate, lowering the predicted pKa from approximately 4.08 (for the non-hydroxylated comparator) to 2.91 . This 1.17 log-unit difference means that at physiological or near-neutral pH, the target compound exists predominantly in the ionized carboxylate form while the comparator remains partially protonated—with direct consequences for solubility, membrane permeability, and protein-ligand interactions. Furthermore, the salicylic acid motif confers bidentate metal-chelation capability (e.g., Fe³⁺, Cu²⁺, Zn²⁺, Al³⁺) that is entirely absent in simple 4-carboxy-phenylboronates [1]. For applications requiring a specific ionization state, metal-coordination geometry, or hydrogen-bond donor count (2 HBD for the target vs. 1 HBD for the comparator), generic substitution with the non-hydroxylated analog will lead to divergent outcomes in synthesis, assay, or material performance.

Ionization state
Target
Salicylic acid core shifts the carboxylic acid pKa, leading to full deprotonation at lower pH and altered solubility/permeability.
Comparator
Non-hydroxylated analog remains partially protonated under the same conditions; ionization-dependent properties may differ significantly.
Metal coordination
Target
Bidentate salicylate chelation enforces a defined 6-membered ring geometry, crucial for MOF/COF topology and complex stability.
Comparator
Only monodentate carboxylate coordination; framework dimensionality and metal-loading capacity may not transfer.
Hydrogen bonding
Target
Extra phenolic –OH donor enables bidentate H-bond motifs and adds an intermolecular anchor for crystal engineering or fragment binding.
Comparator
Single HBD limits recognition patterns; molecular packing and membrane permeability profiles may shift.

Quantitative Differentiation Evidence


Carboxylic Acid pKa Shift

The predicted pKa of the carboxylic acid group in the target compound is 2.91±0.10, compared to 4.08±0.10 for 4-carboxyphenylboronic acid (the non-hydroxylated analog without pinacol ester) . The ~1.17 log-unit increase in acidity arises from intramolecular hydrogen bonding between the ortho-OH and the carboxylate anion, which stabilizes the deprotonated form. While direct experimental pKa data for the pinacol ester derivatives are not available in the open literature, the relative acid-strengthening effect of an ortho-OH on benzoic acid derivatives is well established: salicylic acid (pKa 2.97) is approximately 10× more acidic than benzoic acid (pKa 4.20) [1].

pKa Shift
Class-level inference
Predicted ΔpKa ≈ −1.17 (target more acidic); ~15× higher ionization at pH 7.4
Ionization-state context for assay design
Predicted values; experimental pKa for pinacol ester not reported. Reference: salicylic acid vs. benzoic acid.
pKa ionization state drug-likeness solubility

Hydrogen Bond Donor Capacity

The target compound possesses 2 hydrogen bond donor (HBD) atoms (phenolic OH and carboxylic acid OH) and 5 hydrogen bond acceptor (HBA) atoms, compared to 1 HBD and 4 HBA for 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid [1]. The additional HBD from the phenolic -OH enables bidentate hydrogen-bonding motifs that are structurally impossible for the comparator. The computed topological polar surface area (TPSA) for the comparator is 55.8 Ų; introduction of the 2-OH is predicted to increase TPSA to approximately 76.0 Ų (+36%), which has direct implications for membrane permeability under Lipinski's Rule of Five (where TPSA < 140 Ų is generally required but values above 60–70 Ų begin to limit passive oral absorption) [1].

H-Bond Donors
Cross-study comparable
+1 HBD (2 vs 1); estimated TPSA increase +36% (~76.0 vs 55.8 Ų)
Permeability and crystal-packing profile may differ
TPSA derived from PubChem and incremental contribution. Membrane impact requires validation.
hydrogen bonding molecular recognition Lipinski rules crystal engineering

Stoichiometric Dosing Correction

The molecular weight difference between the target compound (264.08 g/mol, C₁₃H₁₇BO₅) and the non-hydroxylated comparator 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (248.08 g/mol, C₁₃H₁₇BO₄) is 16.00 g/mol, corresponding exactly to one oxygen atom [1]. In practice, this means that for any reaction requiring equimolar boronate ester, the mass of target compound needed is 6.45% greater than that of the comparator. For a 10-mmol reaction, this translates to 2.64 g of target vs. 2.48 g of comparator—a difference that becomes significant at pilot or production scale.

Stoichiometry
Supporting evidence
ΔMW +16.00 g/mol (+6.45%); 0.16 g extra per 10 mmol reaction
Procurement mass correction needed
Calculated from molecular formulas C₁₃H₁₇BO₅ vs. C₁₃H₁₇BO₄.
molecular weight stoichiometry scale-up procurement calculation

Metal-Chelation Functionality

The salicylic acid (2-hydroxybenzoic acid) substructure in the target compound is a well-established bidentate ligand for hard and borderline metal ions including Fe³⁺, Al³⁺, Cu²⁺, Zn²⁺, and Ti⁴⁺, forming stable 6-membered chelate rings via simultaneous coordination of the carboxylate oxygen and the deprotonated phenolate oxygen [1]. The non-hydroxylated comparator 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid can only coordinate metals through the carboxylate group (monodentate or bridging modes), resulting in fundamentally different coordination geometry, complex stoichiometry, and stability constants. While quantitative stability constants for the target compound's metal complexes are not available in the open literature, the stability constant (log K₁) for the salicylic acid–Fe³⁺ complex is approximately 16.5 (forming the characteristic purple tris-salicylato complex), compared to log K₁ ≈ 1.5–3 for simple benzoic acid–Fe³⁺ complexes [2].

Metal Chelation
Class-level inference
Bidentate salicylate vs. monodentate benzoate; Δlog K₁ (Fe³⁺) ≈ +13.5 to +15
Coordination geometry and complex stability context
Literature constants for parent acids; compound-specific data unavailable.
metal chelation MOF ligand sensor salicylic acid

Hydrolytic Stability Profile

A systematic study by Achilli et al. (2013) demonstrated that the hydrolysis kinetics of phenylboronic pinacol esters at physiological pH (7.4, 37 °C) are strongly dependent on the nature and position of aromatic ring substituents [1]. Electron-withdrawing substituents generally accelerate hydrolysis. The target compound carries both an electron-withdrawing carboxyl group and an ortho-hydroxy group capable of intramolecular hydrogen bonding to the carboxylate. While this specific compound was not individually profiled in the Achilli study, the general finding that substituent electronic effects modulate hydrolysis half-lives means that the target compound and its non-hydroxylated comparator will exhibit different aqueous stability profiles under biologically relevant conditions. The study reported that hydrolysis of phenylboronic pinacol esters is 'considerably accelerated at physiological pH' and that stability is 'only marginal' in aqueous media, emphasizing that procurement decisions must account for substituent-specific stability differences [1].

Hydrolytic Stability
Data to verify
Substituent-dependent hydrolysis at pH 7.4; pinacol ester stability class-level marginal
Stability must be validated under user conditions
Achilli et al. (2013) study; compound-specific half-life not reported.
hydrolysis boronate ester stability physiological pH drug delivery

Physical Density Difference

The predicted density of the target compound is 1.24±0.1 g/cm³, compared to 1.15±0.1 g/cm³ for 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid . This 7.8% higher density reflects the additional oxygen atom and the more compact molecular packing enabled by intramolecular hydrogen bonding. The melting point range for both compounds is comparable (227–232 °C for the target vs. 228–231 °C for the comparator), indicating that the 2-OH group does not significantly disrupt crystal lattice energy but does increase crystal density .

Density
Cross-study comparable
Predicted density 1.24±0.1 g/cm³ (+7.8% vs. comparator)
Volume-to-mass conversion differs; may affect slurry preparation
Predicted values; experimental melt points comparable (227–232 °C).
density physical properties formulation handling

Key Application Scenarios


MOF Synthesis with Bidentate Linkers

The target compound serves as a dual-functional organic linker for MOFs where the salicylic acid motif provides a geometrically rigid bidentate (O,O) chelation site for hard metal ions (Fe³⁺, Al³⁺, Zr⁴⁺). Unlike 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, which can only coordinate metals through a monodentate carboxylate, the target compound's ortho-OH/carboxy pair forms a stable 6-membered chelate ring. The difference in coordination mode is qualitative rather than merely quantitative: monodentate carboxylates yield flexible, lower-dimensionality frameworks, whereas the salicylate bidentate mode enforces a specific coordination geometry that can template higher-dimensionality networks. The pinacol boronate ester at the 4-position remains available for post-synthetic Suzuki–Miyaura modification of the MOF pores. As noted in supplier documentation, this compound is specifically marketed as a 'MOF/COF ligand building block' with batch-to-batch HNMR and HPLC characterization provided .

Aqueous Suzuki Coupling Efficiency

In aqueous or mixed aqueous-organic Suzuki coupling protocols (e.g., H₂O/CH₃CN with Na₂CO₃), the enhanced acidity of the target compound (predicted pKa 2.91 vs. 4.08 for the non-hydroxylated analog) ensures complete deprotonation to the water-soluble carboxylate form at lower pH . This is advantageous when using mildly basic conditions (pH 8–9) where the comparator may remain partially protonated and less soluble. Full ionization also facilitates phase-transfer in biphasic aqueous-organic Suzuki protocols. The 2-OH group further enhances water solubility through additional hydrogen bonding with the aqueous phase. While direct comparative yield data for this specific compound are not published, the principle that carboxylate solubility governs reaction rate in aqueous Suzuki couplings is well documented for carboxy-substituted arylboronates.

Fragment-Based Drug Discovery Scaffolds

In fragment-based drug discovery (FBDD), the target compound presents a compact (MW 264) fragment with three orthogonal interaction vectors: a pinacol boronate for covalent or transition-state-analog binding to serine hydrolases or proteasomes, a carboxylate for salt-bridge formation, and a phenolic OH for additional hydrogen bonding or metal chelation . This exceeds the functionality of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (1 HBD, no metal-chelation capacity). The salicylic acid substructure is a privileged fragment in drug discovery, known to bind to cyclooxygenase (COX) enzymes, IκB kinase, and various metalloproteins. The presence of the pinacol boronate ester adds an additional dimension: boronic acids are established serine protease and proteasome inhibitors (e.g., bortezomib), and the target compound positions a boronate electrophile on the same scaffold as a metal-chelating salicylate, potentially enabling dual-mechanism inhibitor design .

Orthogonal COF Post-Synthetic Modification

For COF synthesis, the target compound enables a sequential orthogonal functionalization strategy: (i) incorporation into the COF lattice via the carboxylic acid or via Suzuki coupling at the boronate ester, (ii) post-synthetic Suzuki–Miyaura modification at the remaining reactive site, and (iii) metalation of the salicylic acid pocket to introduce catalytic metal centers . This three-step orthogonal reactivity is impossible with simple 4-carboxyphenylboronic acid pinacol ester because the non-hydroxylated analog cannot chelate metals after framework assembly. The target compound's higher TPSA (estimated ~76 Ų vs. 55.8 Ų) may also influence COF interlayer stacking through enhanced polar interactions. The compound is explicitly listed as a COF ligand precursor by multiple suppliers, with purity ≥97% (HPLC) and characterization data (¹H NMR, ¹³C NMR) provided for batch qualification .

Application
Selection Property
Validation Focus
MOF/COF linker synthesis
Bidentate salicylate chelation + Suzuki-active boronate
Coordination geometry and post-synthetic modification efficiency
Aqueous Suzuki coupling
Full carboxylate ionization at mild basic pH
Solubility and phase-transfer behavior under reaction conditions
Fragment-based screening scaffolds
Multi-vector interaction handle (boronate, carboxylate, phenolic OH)
Binding mode and selectivity profiling in target assays
Sequential COF post-synthetic modification
Orthogonal reactive sites + metalation pocket
Stepwise functionalization yield and framework integrity
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